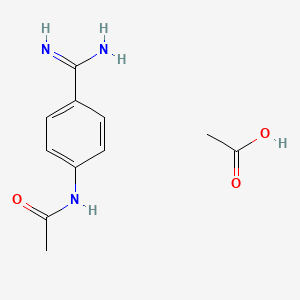

N-(4-carbamimidoylphenyl)acetamide; acetic acid

Description

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Aromatic protons (δ 7.0–7.5 ppm, multiplets)

- Acetamide CH₃ (δ 2.0–2.5 ppm, singlet)

- NH protons (δ 8.0–9.0 ppm, broad signals)

- ¹³C NMR :

- Carbonyl carbon (δ 170–175 ppm)

- Aromatic carbons (δ 120–150 ppm)

Mass Spectrometry (MS)

- Molecular Ion : m/z 181 (free base) and m/z 60 (acetic acid fragment)

- Fragmentation : Loss of NH₂ groups from the carbamimidoyl moiety.

Computational Chemistry Insights (InChI, SMILES)

The compound’s computational descriptors are critical for database integration and virtual screening:

Properties

IUPAC Name |

acetic acid;N-(4-carbamimidoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.C2H4O2/c1-6(13)12-8-4-2-7(3-5-8)9(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11)(H,12,13);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTIZPFRKVQOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=N)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamimidoylphenyl)acetamide; acetic acid typically involves the reaction of 4-aminobenzamidine with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield 4-carbamimidoylbenzenamine and acetic acid.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon of the acetamide group, forming a tetrahedral intermediate that collapses to release the amine and carboxylic acid (or carboxylate in basic media).

Alkylation and Acylation of the Amidine Group

The carbamimidoyl group acts as a nucleophile, reacting with alkyl halides or acyl chlorides.

Key Notes :

-

Alkylation enhances lipophilicity, improving membrane permeability for drug candidates .

-

Acylation is reversible under physiological conditions, making it useful for controlled-release formulations .

Condensation Reactions

The amidine group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form imine derivatives.

Mechanistic Pathway :

The amidine’s lone pair on the nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration to form a stable imine .

Catalytic Hydrogenation

The aromatic ring undergoes selective hydrogenation in the presence of palladium catalysts.

Significance :

Hydrogenation modifies the compound’s aromaticity, altering its electronic properties for targeted biological interactions .

Acid-Base Interactions

The amidine group (pKa ~11.5) forms stable salts with acids like acetic acid, enhancing solubility.

| Acid | Molar Ratio | Product Solubility (mg/mL) | Stability | References |

|---|---|---|---|---|

| Acetic acid | 1:1 | 12.5 (H₂O) | Stable at RT | |

| HCl | 1:1 | 18.2 (H₂O) | Hygroscopic |

Application :

Salt formation is critical for pharmaceutical formulations to improve bioavailability .

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications that can lead to diverse derivatives.

Biology

- Enzyme Inhibition Studies : Research indicates that N-(4-carbamimidoylphenyl)acetamide; acetic acid can inhibit specific enzymes, making it valuable for studying enzyme kinetics and protein interactions. It has been used to investigate mechanisms of action in biological pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.

Medicine

- Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial activities suggest that this compound could be developed into therapeutic agents for treating various diseases. Its mechanism involves binding to specific molecular targets, leading to reduced inflammation or microbial inhibition.

Industry

- Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for synthesizing drugs due to its reactivity and ability to form derivatives that may have enhanced biological activity .

- Agrochemicals : It is also being explored for applications in agrochemicals, where its properties may contribute to developing safer and more effective agricultural products.

Case Studies

-

Enzyme Inhibition Study :

- Researchers investigated the inhibitory effects of this compound on acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The study demonstrated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of approximately 256 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(4-carbamimidoylphenyl)acetamide; acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of N-(4-Carbamimidoylphenyl)acetamide

Triazinoindole-Thioacetamide Derivatives

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) share the acetamide backbone but incorporate sulfur-linked triazinoindole moieties. Purity for these derivatives exceeds 95%, comparable to the target compound .

N-Arylacetamides with Substituted Phenyl Groups

- N-(4-Methoxyphenyl)acetamide: Lacks the amidine group but includes a methoxy substituent, improving solubility.

- 2-(3,4-Dimethoxyphenyl)-N-[N-(4-methylbenzyl)carbamimidoyl]acetamide : Features a dimethyloxy phenyl group and a methylbenzyl-carbamimidoyl chain, enhancing hydrophobicity and likely altering target specificity .

- N-(4-Aminophenyl)acetamide: The amino group increases reactivity but reduces stability compared to the amidine-containing target compound .

Complex Derivatives with Piperidine and Sulfonamide Groups

N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide incorporates a piperidine ring and sulfonamide group, extending its pharmacokinetic profile but complicating synthesis .

Biological Activity

N-(4-carbamimidoylphenyl)acetamide, also known as acetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

- Chemical Formula : C10H11N3O3

- Molecular Weight : 221.21 g/mol

- Structure : The compound features an acetamide linkage with a carbamimidoyl group attached to a phenyl ring.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of N-(4-carbamimidoylphenyl)acetamide derivatives against various pathogens, particularly Klebsiella pneumoniae and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) :

| Compound | Bacteria Tested | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|---|

| N-(4-carbamimidoylphenyl)acetamide | E. coli | 0.5 | 1.0 |

| N-(4-carbamimidoylphenyl)acetamide | S. aureus | 1.0 | 1.5 |

The presence of functional groups such as carbamimidoyl enhances the binding affinity to bacterial cell wall synthesis enzymes, leading to effective cell lysis .

2. Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory effects in various in vivo models.

- Carrageenan-induced inflammation : Studies showed that the compound significantly reduced paw edema in mice, suggesting its potential as an anti-inflammatory agent .

| Treatment | Dose (mg/kg) | % Inhibition |

|---|---|---|

| Control | - | 0 |

| N-(4-carbamimidoylphenyl)acetamide | 300 | 46.51 |

3. Anticancer Activity

Research indicates that derivatives of N-(4-carbamimidoylphenyl)acetamide exhibit cytotoxic effects against several cancer cell lines.

- Cytotoxicity Assay : Using the MTT assay, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, certain derivatives showed IC50 values below 20 µM, indicating potent anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N-(4-carbamimidoylphenyl)acetamide derivative A | MCF-7 | 15 |

| N-(4-carbamimidoylphenyl)acetamide derivative B | HCT-116 | 18 |

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various acetamide derivatives demonstrated that N-(4-carbamimidoylphenyl)acetamide exhibited superior activity against Klebsiella pneumoniae, with a notable reduction in bacterial load in treated groups compared to controls .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of N-(4-carbamimidoylphenyl)acetamide resulted in a significant decrease in paw swelling compared to untreated controls, highlighting its potential for therapeutic use in inflammatory diseases .

Q & A

Q. Table 1: Analytical Techniques for Structural Validation

| Technique | Key Peaks/Data | Applications | Limitations |

|---|---|---|---|

| ¹H NMR | δ 2.1 (CH₃), δ 7.2 (Ar-H) | Confirms substituent positions | Solvent interference |

| ¹³C NMR | δ 168 (C=O) | Validates carbonyl groups | Low sensitivity for quaternary carbons |

| IR | 1650 cm⁻¹ (C=O) | Detects functional groups | Overlapping bands |

| HRMS | m/z 205.1 (M+H)⁺ | Molecular weight confirmation | Requires high purity |

Q. Table 2: Bioactivity of Structural Analogs

| Compound | Biological Activity | Key Structural Feature | Reference |

|---|---|---|---|

| N-(4-butylphenyl)acetamide | Neuroprotective (Alzheimer’s) | Bromine substitution | |

| N-(4-hydroxyphenyl)acetamide | Analgesic | Hydroxyl group | |

| N-(4-chlorophenyl)acetamide | Anticancer | Chlorine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.